(2S)-2-Amino-N-(2-hydroxyethyl)-4-methylpentanamide
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Overview
Description
(2S)-2-Amino-N-(2-hydroxyethyl)-4-methylpentanamide is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms This compound is characterized by the presence of an amino group, a hydroxyethyl group, and a methylpentanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-N-(2-hydroxyethyl)-4-methylpentanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpentanoic acid and 2-aminoethanol.
Amidation Reaction: The carboxylic acid group of 4-methylpentanoic acid is converted to an amide by reacting it with 2-aminoethanol under suitable conditions, such as the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-N-(2-hydroxyethyl)-4-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents like LiAlH4 (lithium aluminum hydride).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form substituted amides.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base like NaH (sodium hydride) in an aprotic solvent like DMF (dimethylformamide).
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of substituted amides.
Scientific Research Applications
(2S)-2-Amino-N-(2-hydroxyethyl)-4-methylpentanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-N-(2-hydroxyethyl)-4-methylpentanamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-3-methylbutanamide: Similar structure but lacks the hydroxyethyl group.
(2S)-2-Amino-N-(2-hydroxyethyl)butanamide: Similar structure but has a shorter carbon chain.
Properties
Molecular Formula |
C8H18N2O2 |
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Molecular Weight |
174.24 g/mol |
IUPAC Name |
(2S)-2-amino-N-(2-hydroxyethyl)-4-methylpentanamide |
InChI |
InChI=1S/C8H18N2O2/c1-6(2)5-7(9)8(12)10-3-4-11/h6-7,11H,3-5,9H2,1-2H3,(H,10,12)/t7-/m0/s1 |
InChI Key |
SWVVOFQOQQHCRU-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCO)N |
Canonical SMILES |
CC(C)CC(C(=O)NCCO)N |
Origin of Product |
United States |
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